N-(2-methoxyethyl)-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
N-(2-Methoxyethyl)-N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide (hereafter referred to as Compound X) is a sulfonamide-containing ethanediamide derivative. Its structure features:
- A central ethanediamide (oxalamide) backbone.
- A 4-methylbenzenesulfonyl (tosyl) group attached to a thiophen-2-yl ethyl moiety.
- A 2-methoxyethyl substituent on the adjacent nitrogen.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-13-5-7-14(8-6-13)27(23,24)16(15-4-3-11-26-15)12-20-18(22)17(21)19-9-10-25-2/h3-8,11,16H,9-10,12H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREZLXQTJVQEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCOC)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
Key Comparative Insights
Structural and Electronic Effects
- Sulfonyl Group Variations : Compound X’s 4-methylbenzenesulfonyl group provides steric bulk and moderate electron-withdrawing effects, contrasting with Compound A’s 4-methoxybenzenesulfonyl (electron-donating) group. This impacts receptor binding and metabolic stability .
- Backbone Differences : The ethanediamide in X and A allows hydrogen-bonding interactions, unlike Compound B’s acetamide or Compound C’s urea. This enhances target selectivity in enzyme inhibition .
Pharmacological Potential
- Thiophene Contribution : The thiophen-2-yl group in X and B is associated with π-π stacking in antimicrobial targets (e.g., mycobacterial enzymes) .
- Sulfonamide vs. Sulfonylurea : Compound X lacks the urea moiety of Glibenclamide (C), suggesting divergent mechanisms (e.g., kinase vs. ion channel modulation) .
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